
Kulactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kulactone is a natural product found in Melia volkensii, Melia azedarach, and other organisms with data available.
Scientific Research Applications
Chemical Constituents and Isolation
Kulactone, identified as a chemical constituent of Melia azedarach, was isolated and studied for its structure through spectroscopic analysis. This research highlights kulactone as a significant compound among several others extracted from the plant (Yao Qing-qiang, 2011).
Antimicrobial Properties
Kulactone demonstrated notable antimicrobial properties. It was isolated from the root and stem bark of Melia volkensii and showed significant activity against Escherichia coli and Aspergillus niger. This finding points to kulactone's potential as an antimicrobial agent (R. W. Kamau, B. Juma, Lilechi D. Baraza, 2016).
Insecticidal Activity and Neuroprotective Effect
In research focusing on quassinoids from Picrasma quassioides, compounds related to kulactone, such as kumulactone, exhibited insecticidal activity against Diaphorina citri Kuwayama. Moreover, one of these compounds showed neuroprotective effects, expanding the potential applications of kulactone-related substances in both pest control and neuroprotection (Cui He, Ya-qi Wang, Tingxiang Yang, Hengshan Wang, Haibing Liao, Dong Liang, 2019).
Antineoplastic Activity
A study on the bark of Melia dubia revealed the presence of kulactone among other compounds. Kulactone was found to inhibit the growth of the P388 lymphocytic leukemia cell line, suggesting its potential in cancer research and therapy (G. Pettit, A. Numata, C. Iwamoto, Hideaki Morito, Takeshi Yamada, A. Goswami, P. Clewlow, G. Cragg, Jean M. Schmidt, 2002).
properties
Product Name |
Kulactone |
|---|---|
Molecular Formula |
C30H44O3 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione |
InChI |
InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1 |
InChI Key |
ZIVZDNPCRURPNL-QCWHEMHRSA-N |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |
synonyms |
kulactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



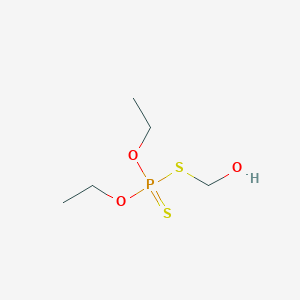
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
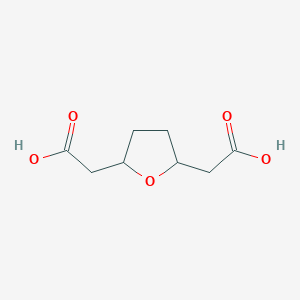
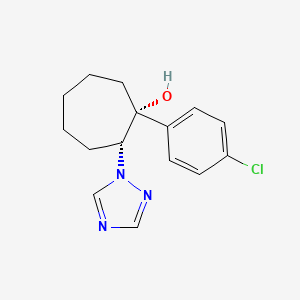
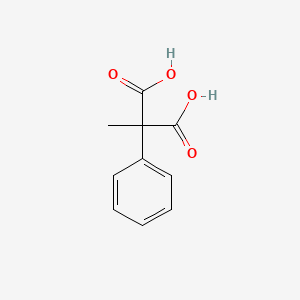

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)

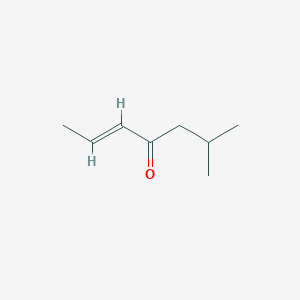
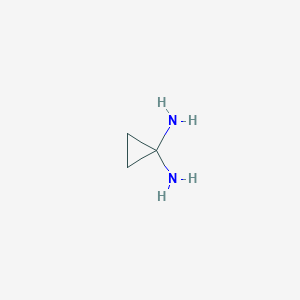
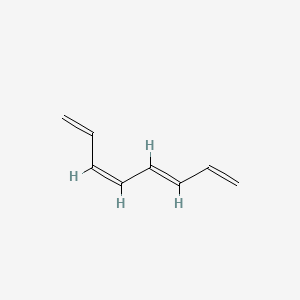
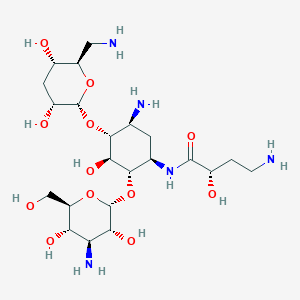
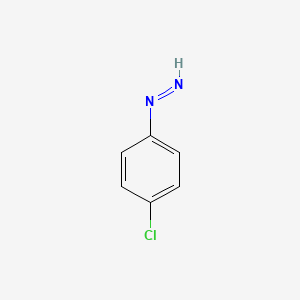
![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)